Thieno[3,2-f:4,5-f]bis[1]benzothiophene
Overview
Description
Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) belongs to a class of solution-processable semiconductors. It exhibits intriguing electronic properties and has garnered attention for its potential applications in organic electronics and optoelectronic devices .
Synthesis Analysis
TBBT-V can be synthesized through various methods. Notably, facial derivatization from functionalized dibromo-substituted TBBT-Vvia either a Negishi or a Stille cross-coupling procedure has been explored. These synthetic routes allow for the introduction of decyl substituents and π-extended decylthienyl substituents .
Molecular Structure Analysis
The molecular formula of TBBT-V is C16H8S3 . It features a V-shaped structure, with fused benzothiophene rings. The arrangement of sulfur atoms within the thieno core contributes to its electronic properties. Single crystal analysis reveals two-dimensionally ordered herringbone packing structures, and the effective mass in the columnar direction rivals that of other related semiconductors .
Chemical Reactions Analysis
TBBT-V can participate in various chemical reactions, including cross-coupling reactions for derivatization. Its π-extended structure allows for further modification, impacting its electronic behavior and solubility .
Physical And Chemical Properties Analysis
- Solubility : TBBT-V semiconductors exhibit somewhat higher solubility compared to their dinaphtho[2,3-b:2′,3′-d]thiophene counterparts .
- Crystal Structure : TBBT-V forms two-dimensionally ordered herringbone packing structures in single crystals .
- Carrier Mobility : Exceptionally high carrier mobilities in solution-grown single-crystalline films .
- Operation Voltages : Lower operation voltages due to optimized ionization potential and π-extension .
Scientific Research Applications
1. High Performance Solution-Crystallized Thin-Film Transistors
- Application Summary: Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) semiconductors are used in the creation of high-performance solution-crystallized thin-film transistors .
- Methods of Application: Semiconductors with decyl substituents and two kinds of π-extended decylthienyl substituents are derived from functionalized dibromo-substituted TBBT-V via either a Negishi or a Stille cross-coupling procedure .
- Results: The carrier mobilities of TBBT-V derivatives in solution grown into single-crystalline films are remarkable (up to 6.2 cm² V⁻¹ s⁻¹) .
2. Organic Field-Effect Transistor Applications
- Application Summary: Thieno[3,2-f:4,5-f]bis1benzothiophene is used in the synthesis of new conjugated polymers for organic field-effect transistor applications .
- Methods of Application: 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
- Results: The PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm² V⁻¹ s⁻¹ in top-contact/bottom-gate organic field-effect transistor devices .
3. Antimicrobial Activity
- Application Summary: Thieno[2,3-b]thiophenes, which include Thieno[3,2-f:4,5-f]bis1benzothiophene, possess important biological activities, including antimicrobial properties .
4. Dye-Sensitized Solar Cell (DSSC) Applications
- Application Summary: Thieno[3,2-b]benzothiophene (TBT)-based D–π–A organic sensitizers containing the thiophene π-spacer have been synthesized for the application of dye-sensitized solar cells (DSSC) .
Sure, here are two more applications of Thieno[3,2-f:4,5-f]bis1benzothiophene:
5. Corrosion Inhibitors
- Application Summary: Thiophene derivatives, including Thieno[3,2-f:4,5-f]bis1benzothiophene, are utilized in industrial chemistry as corrosion inhibitors .
6. Organic Light-Emitting Diodes (OLEDs)
Future Directions
Exploring TBBT-V’s applications in organic electronics, photovoltaics, and other optoelectronic devices remains an exciting avenue. Further investigations into its stability, scalability, and integration into practical devices are essential for realizing its full potential .
: [High performance solution-crystallized thin-film transistors based on V-shaped thieno[3,2-f:4,5-f′]bis1benzothiophene semiconductors](https://pubs.rsc.org/en/content/articlelanding/2017/tc/c6tc04721a) : [ChemicalBook - チエノ[3,2-F:4,5-F]ビス1ベンゾチオフェン](https://www.chemicalbook.com/ChemicalProductProperty_JP_CB72522493.htm) : [PubChem - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://pubchem.ncbi.nlm.nih.gov/compound/11243422) : [ChemSpider - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://www.chemspider.com/Chemical-Structure.9418459.html)
properties
IUPAC Name |
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S3/c1-3-17-13-7-15-11(5-9(1)13)12-6-10-2-4-18-14(10)8-16(12)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDGEYCCZGRMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)C4=C(S3)C=C5C(=C4)C=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459941 | |
Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |
CAS RN |
74902-84-4 | |
Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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